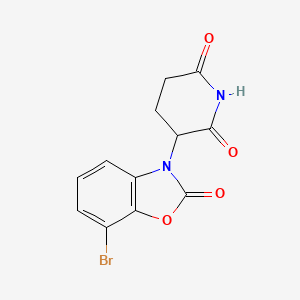
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione is a heterocyclic compound that contains both benzoxazole and piperidinedione moieties. Heterocyclic compounds are widely used in various fields such as chemistry, biology, medicine, and industry due to their diverse biological activities and chemical properties.
Métodos De Preparación
The synthesis of 3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione typically involves the formation of the benzoxazole ring followed by the introduction of the piperidinedione moiety. Common synthetic routes include:
Cyclization Reactions: The benzoxazole ring can be formed through cyclization reactions involving ortho-aminophenols and carboxylic acids or their derivatives.
Formation of Piperidinedione: The piperidinedione moiety can be introduced through reactions involving diketene or its derivatives.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory, anti-bacterial, and anti-tumor activities.
Industry: The compound is used in the development of organic functional materials, such as pigments and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
3-(7-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione can be compared with other similar compounds, such as:
- 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of benzoxazole and piperidinedione moieties, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H9BrN2O4 |
|---|---|
Peso molecular |
325.11 g/mol |
Nombre IUPAC |
3-(7-bromo-2-oxo-1,3-benzoxazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H9BrN2O4/c13-6-2-1-3-7-10(6)19-12(18)15(7)8-4-5-9(16)14-11(8)17/h1-3,8H,4-5H2,(H,14,16,17) |
Clave InChI |
SKXUZUZFBLHEFM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C3=C(C(=CC=C3)Br)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















